3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid
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Overview
Description
3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine; oxalic acid is a complex organic compound that features a naphthalene ring, a thiophene ring, and a trideuteriomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine typically involves multiple steps. One common route includes the reaction of naphthalen-1-ol with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with trideuteriomethylamine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol. Catalysts like palladium on carbon or platinum oxide may also be used to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy-3-thiophen-2-yl-propan-1-one, while reduction could produce a corresponding alcohol .
Scientific Research Applications
3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: This compound shares a similar structure but lacks the trideuteriomethyl group.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride: Another structurally related compound, differing in the position of the thiophene ring.
Uniqueness
The presence of the trideuteriomethyl group in 3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine makes it unique, as this group can influence the compound’s stability, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C20H21NO5S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChI Key |
NMLRFGBDXFMJJM-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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